REACTION_CXSMILES
|
C([Li])(CC)C.Br[C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[CH:14][CH:13]=[CH:12]2.CN(C)[CH:19]=[O:20]>O1CCCC1>[N:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][C:7]=2[CH:19]=[O:20])[CH:12]=[CH:13][CH:14]=1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction is then stirred at −78° C. for 10 min
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction is then stirred for 10 min at −78° C.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
ADDITION
|
Details
|
The reaction is poured into saturated sodium bicarbonate (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the sodium sulfate is filtered
|
Type
|
CONCENTRATION
|
Details
|
The crude product is concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel eluting with 20% ethyl acetate/hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |